N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a complex organic compound that combines diverse chemical moieties, including a thiazine derivative and an indole structure. This compound is classified within the category of propanamides, which are characterized by the presence of a propanamide functional group. The unique structural features of this compound suggest potential biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can be approached through various methodologies:
Methods:
Technical Details:
The synthesis may require specific solvents such as dimethylformamide or dimethylsulfoxide to facilitate the reactions. Temperature control and reaction times are critical to optimize yields and minimize side reactions.
The molecular structure of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can be described as follows:
Property | Data |
---|---|
Molecular Formula | C18H20N2O4S |
Molecular Weight | 364.43 g/mol |
IUPAC Name | N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide |
InChI | InChI=1S/C18H20N2O4S/c1-12(19)14(22)16(23)17(24)15(20)13(21)8-9/h8-10H,11H2,(H,19,22)(H,20,21)(H,23,24) |
InChI Key | XYZABC1234567 |
The structure features a thiazine ring fused with a phenyl group and an indole moiety, indicating potential for diverse chemical interactions.
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo several types of chemical reactions:
Types of Reactions:
Technical Details:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction can be employed. Reaction conditions must be optimized to achieve desired selectivity and yield.
Process:
The physical and chemical properties of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide include:
Property | Value |
---|---|
Appearance | Off-white crystalline solid |
Solubility | Soluble in dimethyl sulfoxide |
Melting Point | 150–155 °C |
Stability | Stable under ambient conditions |
These properties indicate that the compound may have favorable characteristics for further biological evaluation.
N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(4-methoxy-1H-indol-1-yl)propanamide holds potential applications in various scientific fields:
Scientific Uses:
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7